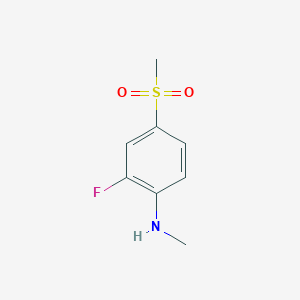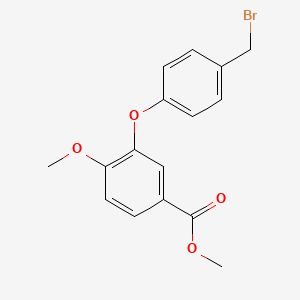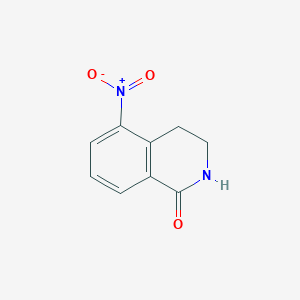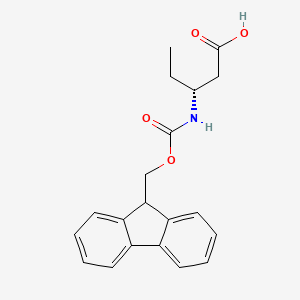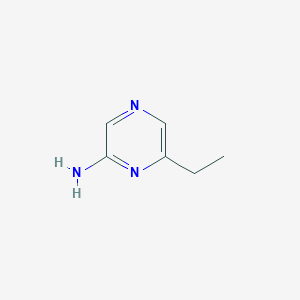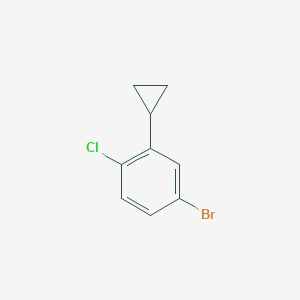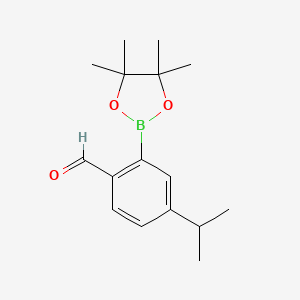
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is a specialized organic compound known for its unique structure and applications in various fields of chemistry and industry. This compound features an isopropyl group attached to the benzene ring, along with a boronic ester group, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . The role of these targets is to facilitate the formation of boronate esters, which are key intermediates in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets (arenes) through a process known as borylation . This reaction involves the addition of a boron atom to the arene, resulting in the formation of a boronate ester .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . The downstream effects of these pathways can lead to the formation of complex organic compounds with potential applications in various fields, including materials science and pharmaceuticals .
Pharmacokinetics
The compound’s solubility in water suggests that it may be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as its stability, metabolic transformations, and potential interactions with other molecules in the body.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of boronate esters through the borylation of arenes . These esters can serve as intermediates in the synthesis of various organic compounds .
Action Environment
The action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy might be affected in humid conditions. Moreover, its solubility in water indicates that its action might be influenced by the aqueous environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Boronic Acid Formation: : The starting material, 4-isopropylbenzaldehyde, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium.
Boronic Ester Formation: : The resulting boronic acid is then converted to its ester form using pinacol, under conditions of reflux and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo various types of reactions, including:
Oxidation: : The benzaldehyde group can be oxidized to form carboxylic acids.
Reduction: : The isopropyl group can be reduced to form isopropanol.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : 4-Isopropylbenzoic acid
Reduction: : Isopropanol derivatives
Substitution: : Various boronic acid derivatives
Scientific Research Applications
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: finds applications in:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Utilized in the design of pharmaceuticals and drug delivery systems.
Industry: : Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is unique due to its specific structural features. Similar compounds include:
4-Isopropylbenzaldehyde: : Lacks the boronic ester group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: : Lacks the isopropyl group.
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: : Similar structure but with a carboxylic acid group instead of aldehyde.
These compounds differ in their reactivity and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJVJSYDLOUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-BIPHENYL]-4-YLTRIMETHOXYSILANE](/img/structure/B3233286.png)
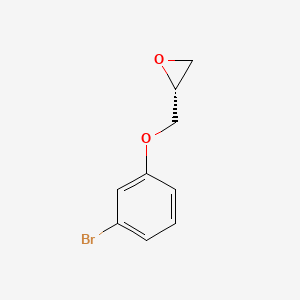
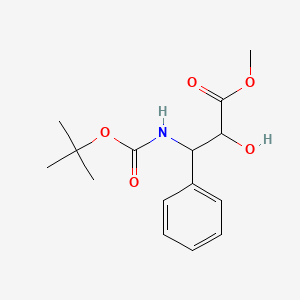
![3-Benzyl-3-azabicyclo[3.1.1]heptane](/img/structure/B3233316.png)
